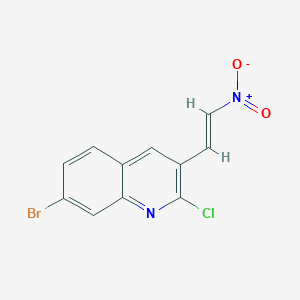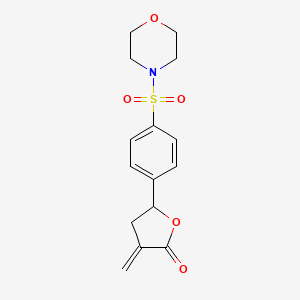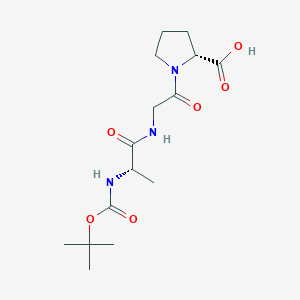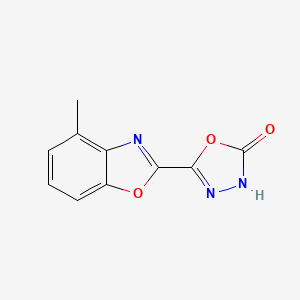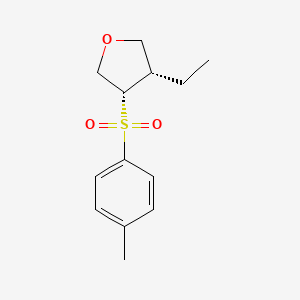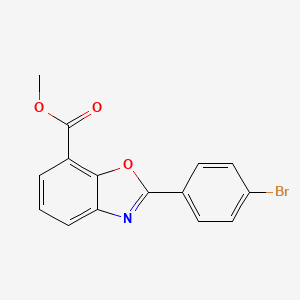
7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromophenyl group at the 2-position and a carboxylate ester group at the 7-position of the benzoxazole ring.
準備方法
The synthesis of methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and methyl 2-aminobenzoate.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the 4-bromoaniline reacts with methyl 2-aminobenzoate in the presence of a suitable catalyst and solvent to form the benzoxazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group at the 7-position of the benzoxazole ring to form the methyl ester.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
化学反応の分析
Methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the bromine atom can be reduced to a hydrogen atom using reducing agents.
Ester Hydrolysis: The ester group at the 7-position can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
Methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Benzoxazole derivatives have shown promising activities against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Biological Studies: Researchers use this compound to investigate its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Chemical Biology: The compound is used as a tool in chemical biology to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Material Science:
作用機序
The mechanism of action of methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzoxazole derivatives have been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate can be compared with other similar compounds, such as:
Benzoxazole Derivatives: Compounds like benzoxazole-2-carboxylic acid and benzoxazole-5-carboxylic acid share the benzoxazole core structure but differ in the position and nature of substituents. These compounds may exhibit different biological activities and properties.
Indole Derivatives: Indole derivatives, such as indole-2-carboxylic acid, have a similar heterocyclic structure but with a nitrogen atom in place of the oxygen atom in the oxazole ring. Indole derivatives are also known for their diverse biological activities.
Oxazole Derivatives: Other oxazole derivatives, such as 2-phenyloxazole and 4-methyloxazole, share the oxazole ring structure but differ in the substituents attached to the ring. .
特性
CAS番号 |
918943-28-9 |
|---|---|
分子式 |
C15H10BrNO3 |
分子量 |
332.15 g/mol |
IUPAC名 |
methyl 2-(4-bromophenyl)-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C15H10BrNO3/c1-19-15(18)11-3-2-4-12-13(11)20-14(17-12)9-5-7-10(16)8-6-9/h2-8H,1H3 |
InChIキー |
NIHALNLIAIQYAV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)

![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12903192.png)


